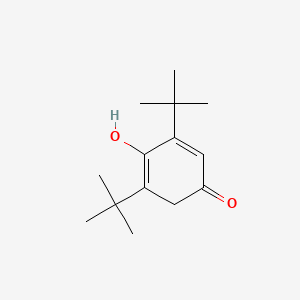
3,5-Ditert-butyl-4-hydroxycyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one is an organic compound with the molecular formula C14H22O2. It is known for its unique structure, which includes two tert-butyl groups and a hydroxyl group attached to a cyclohexadienone ring. This compound is often used in various chemical and industrial applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one involves the reaction of 3,5-di-tert-butylphenol with iodine in the presence of a base, followed by reduction . The reaction conditions typically include:
Reactants: 3,5-di-tert-butylphenol, iodine, base (e.g., sodium hydroxide)
Solvent: Often an organic solvent like dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In industrial settings, the production of 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a more saturated cyclohexanone derivative.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of substituted cyclohexadienone derivatives
Scientific Research Applications
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as a stabilizer in polymers and other materials to prevent oxidative degradation
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one involves its ability to donate hydrogen atoms, thereby acting as an antioxidant. This compound can neutralize free radicals and prevent oxidative damage to cells and materials. The molecular targets include reactive oxygen species and other free radicals, which are stabilized by the compound’s hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness
4-Hydroxy-3,5-di-tert-butyl-2,4-cyclohexadien-1-one is unique due to its specific structure, which provides a balance between stability and reactivity. Unlike other similar compounds, it has a cyclohexadienone ring, which imparts distinct chemical properties and reactivity patterns .
Properties
CAS No. |
54965-43-4 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-hydroxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7,16H,8H2,1-6H3 |
InChI Key |
VMIBWUBKVGANRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=O)C1)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















